4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group. The phenyl group attached to the sulfonamide nitrogen is further substituted with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-12-14(5-10-17(13)20-11-3-4-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGOHQGIAMBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amine with a carboxylic acid derivative to form the pyrrolidinone ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the pyrrolidinone ring.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the target group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points: Compound 31 (199–201°C) exhibits the highest melting point, attributed to the symmetrical 3,4,5-trimethoxyphenyl group enhancing crystallinity . Compound 19 (184–186°C) has a lower melting point due to the absence of polar substituents on the phenyl ring .
- Synthetic Yields: Yields for pyrrolidinone-containing sulfonamides vary widely. Compound 31 (47%) and 19 (38%) suggest moderate efficiency, while indole-containing 4r (14%) highlights synthetic challenges in complex architectures .
Electronic and Steric Effects
- Methoxy vs. In contrast, the 3-methyl group introduces steric bulk, which may hinder rotational freedom or receptor binding . Compound 31’s trimethoxy groups enhance electron donation and symmetry, possibly improving binding affinity in enzymatic assays .
- Pyrrolidinone Ring: The 2-oxopyrrolidin-1-yl moiety in the target compound and analogs 19, 31, and 4r provides a hydrogen-bond acceptor (carbonyl oxygen), critical for interactions with biological targets like kinases or proteases .
Biological Activity
4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Methoxy Group : Contributes to lipophilicity and potential receptor interactions.
- Pyrrolidine Moiety : Suggests neuropharmacological potential and influences enzyme interactions.
- Sulfonamide Functional Group : Known for antibacterial and antifungal properties.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide were shown to inhibit tumor growth by targeting both tubulin and STAT3 pathways, with IC50 values ranging from 1.35 μM to 3.04 μM against cell lines such as A549 and MDA-MB-231 . This suggests that this compound may also possess similar anticancer activity.
Preliminary studies suggest that this compound may act as a leukotriene receptor antagonist , which is crucial for managing inflammatory conditions like asthma and allergic rhinitis. The modulation of leukotriene receptors can influence downstream signaling pathways involved in inflammation, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The distinct combination of functional groups in this compound imparts unique biological properties compared to its analogs. For example, variations in the position of the pyrrolidine ring or modifications to the methoxy group can significantly alter the compound's interaction with biological targets.
Case Studies and Experimental Data
A series of experiments have evaluated the compound's biological activity using various assays:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.85 | Inhibition of tubulin polymerization |
| A549 | 1.35 | Dual-target inhibition (tubulin and STAT3) |
| HCT-116 | 3.04 | STAT3 phosphorylation inhibition |
These findings highlight the compound's potential as a dual-target anticancer agent, providing a foundation for further development.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Moiety : Reaction of a suitable amine with a ketone.
- Attachment of the Methoxy Group : Methylation using agents like dimethyl sulfate.
- Coupling with Benzoyl Chloride : Final step to form the complete sulfonamide structure.
Q & A
Basic Question
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methoxy group at C4) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₁N₂O₄S).
- HPLC-DAD : Detects impurities (<0.5%) and ensures batch consistency .
What strategies optimize solubility without compromising bioactivity?
Advanced Question
- Methoxy group modification : Replacing the 4-methoxy with polar substituents (e.g., hydroxyl or amine) improves aqueous solubility but may reduce membrane permeability .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility while maintaining activity .
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) in in vitro assays to balance solubility and cytotoxicity .
How do structural analogs compare in target specificity and potency?
Advanced Question
| Analog | Structural Variation | Activity |
|---|---|---|
| N-(4-methoxyphenyl)benzenesulfonamide | Lacks pyrrolidinone | Lower COX-2 inhibition (IC₅₀ = 12 μM vs. 2.3 μM) |
| 4-(2-Oxopyrrolidin)phenylsulfonamide | Simplified backbone | Moderate kinase inhibition (Ki = 8.7 μM) |
| Key Insight : The 3-methyl and methoxy groups synergistically enhance target affinity . |
What are the primary biological targets of this compound?
Basic Question
- Cyclooxygenase-2 (COX-2) : Inhibits prostaglandin synthesis (IC₅₀ = 2.3 μM) .
- Aurora kinases : Disrupts mitotic spindle assembly (IC₅₀ = 1.8 μM) .
- Tubulin polymerization : Antimitotic activity in cancer cell lines (e.g., MCF-7, GI₅₀ = 4.5 μM) .
How can contradictions in reported biological activities across studies be resolved?
Advanced Question
Discrepancies arise from:
- Assay conditions : Varied ATP concentrations in kinase assays alter IC₅₀ values.
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity .
Resolution : - Standardize protocols (e.g., CLSI guidelines).
- Use isogenic cell lines to isolate genetic variables .
What in vitro models are used to evaluate therapeutic potential?
Basic Question
- Cancer : NCI-60 panel screens for cytotoxicity (GI₅₀ range: 1–10 μM) .
- Inflammation : LPS-stimulated RAW 264.7 macrophages measure COX-2 suppression (ELISA for PGE₂) .
- Enzyme inhibition : Recombinant human enzymes (e.g., COX-2) in fluorogenic assays .
How can computational methods predict structure-activity relationships (SAR)?
Advanced Question
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5IKT) and identifies critical residues (e.g., Arg513, Tyr355) .
- QSAR models : Correlate logP values with cytotoxicity (R² = 0.89) .
- MD simulations : Assess conformational stability in enzyme pockets (GROMACS) .
How does the compound interact with cytochrome P450 enzymes during metabolic studies?
Advanced Question
- CYP3A4/2D6 inhibition : IC₅₀ values >10 μM suggest low hepatotoxicity risk .
- Metabolite profiling : LC-MS/MS identifies hydroxylation at the pyrrolidinone ring (major metabolite) .
- Reactive intermediates : Glutathione trapping assays detect no electrophilic species, indicating favorable safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
